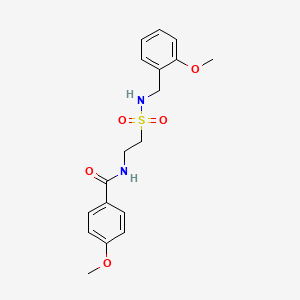

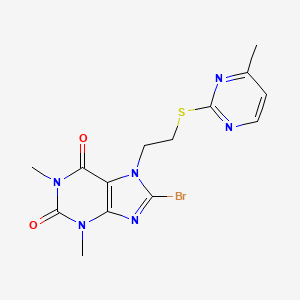

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

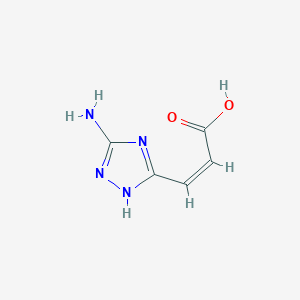

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide is a chemical compound that belongs to the class of sulfonamide drugs. It is also known as E7820 and has been found to have potential anti-tumor activity.

科学的研究の応用

Transformation and Excretion

The study by Arita et al. (1970) investigated the transformation of metoclopramide, a compound related to 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide, in rabbits. It revealed five transformation products alongside the parent compound, demonstrating the complex metabolic pathways involved in drug metabolism and excretion. This research highlights the importance of understanding drug metabolites for drug design and safety evaluations Arita, Hori, Ito, Ichikawa, & Uesugi, 1970.

Inhibition of Carbonic Anhydrases

Research by Supuran et al. (2013) on aromatic sulfonamide inhibitors, including compounds structurally related to 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide, has shown that these compounds can inhibit carbonic anhydrase isoenzymes. Such inhibitors have potential applications in treating conditions like glaucoma, epilepsy, and even cancer, due to their ability to regulate intra- and extracellular pH levels Supuran, Maresca, Gregáň, & Remko, 2013.

Oxidation Reactions

Lai, Lepage, and Lee (2002) explored the oxidation reactions of methoxy substituted benzyl phenyl sulfides, closely related to the compound . Their work provides insights into the mechanisms of oxidation by different oxidants, which is crucial for understanding chemical reactivity and designing oxidation processes in organic synthesis Lai, Lepage, & Lee, 2002.

Novel Electroactive Materials

The study by Saleh and Gaber (2001) utilized a drug structurally similar to 4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide as an electroactive material for developing a PVC-based Zn2+-selective electrode. This research opens avenues for creating highly selective sensors for metal ions, which can be used in environmental monitoring and industrial processes Saleh & Gaber, 2001.

Photocatalytic Oxidation

Research by Higashimoto et al. (2009) on the photocatalytic oxidation of benzyl alcohol and its derivatives, including 4-methoxybenzyl alcohol, into corresponding aldehydes highlights the potential of using photocatalysis for selective organic transformations. Such processes are vital for sustainable chemistry, allowing for efficient energy use and reduced waste Higashimoto, Kitao, Yoshida, Sakura, Azuma, Ohue, & Sakata, 2009.

特性

IUPAC Name |

4-methoxy-N-[2-[(2-methoxyphenyl)methylsulfamoyl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O5S/c1-24-16-9-7-14(8-10-16)18(21)19-11-12-26(22,23)20-13-15-5-3-4-6-17(15)25-2/h3-10,20H,11-13H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJPYCUCSHIVYKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methoxy-N-(2-(N-(2-methoxybenzyl)sulfamoyl)ethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2927382.png)

![N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2927384.png)

![5-Isobutyl-[1,2,4]oxadiazole-3-carboxylic acid ethyl ester](/img/structure/B2927388.png)

![N-(2,4-difluorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2927390.png)

![N-[2-(2,4-Dimethyl-1,3-thiazol-5-yl)ethyl]-6-fluoropyridazine-3-sulfonamide](/img/structure/B2927393.png)